molecular formula C20H18ClN5O2 B2574837 N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide CAS No. 898418-94-5

N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide

Cat. No.: B2574837
CAS No.: 898418-94-5
M. Wt: 395.85
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide is a triazoloquinazoline derivative characterized by a fused bicyclic core comprising a triazole and quinazoline moiety. The structure features an 8-chloro substituent on the quinazoline ring and an N-benzyl-N-ethylacetamide side chain.

Properties

IUPAC Name

N-benzyl-2-(8-chloro-5-oxotriazolo[1,5-a]quinazolin-4-yl)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2/c1-2-24(12-14-6-4-3-5-7-14)19(27)13-25-18-11-22-23-26(18)17-10-15(21)8-9-16(17)20(25)28/h3-11H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZRTBXMRRWFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=CN=NN3C4=C(C2=O)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide involves a multi-step process:

  • Formation of Triazoloquinazoline Core: : This step involves cyclization of an appropriate precursor under acidic or basic conditions, resulting in the triazoloquinazoline ring structure.

  • Chlorination: : Introduction of the chlorine atom at the desired position using chlorinating agents like thionyl chloride or phosphorus pentachloride.

  • Benzylation: : The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as potassium carbonate.

  • Acetamide Formation: : Finally, the ethylacetamide group is introduced through an acylation reaction using ethylacetyl chloride and an appropriate amine.

Industrial Production Methods

In an industrial setting, the synthesis is optimized for scalability and cost-effectiveness. Key considerations include:

  • Using high-yielding reagents and solvents.

  • Employing continuous flow reactors to improve efficiency.

  • Implementing rigorous purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically at the benzylic position or within the triazoloquinazoline ring.

  • Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol or amine derivative.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Employing alkyl halides or sulfonate esters under basic or acidic conditions.

Major Products

  • Oxidation: : Formation of carboxylic acids, ketones, or aldehydes.

  • Reduction: : Generation of alcohols or amines.

  • Substitution: : Yielding alkylated or arylated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide has shown promise in the development of novel therapeutic agents. Its structural features suggest potential activity against various biological targets:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar triazoloquinazoline structures exhibit significant antimicrobial properties. This compound may be investigated for its efficacy against resistant strains of bacteria and fungi.
  • Anticancer Properties : Research has pointed towards the potential of quinazoline derivatives in oncology. N-benzyl derivatives have been noted for their ability to inhibit cancer cell proliferation and induce apoptosis in vitro, making them candidates for further development as anticancer agents.

Drug Development

The unique chemical structure of this compound allows for modifications that can enhance pharmacological properties:

  • Lead Compound for Synthesis : This compound can serve as a lead structure for the synthesis of analogs with improved bioactivity and reduced toxicity profiles. Medicinal chemists can modify the benzyl or chloro groups to optimize interactions with biological targets.

Material Sciences

In addition to its medicinal applications, this compound may find use in material sciences due to its unique properties:

  • Polymer Chemistry : The incorporation of this compound into polymer matrices could lead to materials with enhanced mechanical properties or specific functionalities, such as increased thermal stability or electrical conductivity.

Analytical Chemistry

The compound's distinct structure makes it a suitable candidate for use in analytical techniques:

  • Chromatography : It can be employed as a standard or reference compound in chromatographic methods to analyze complex mixtures or determine the presence of similar compounds in biological samples.

Case Study 1: Antimicrobial Efficacy

A study conducted on related triazoloquinazoline derivatives showed significant antibacterial activity against Gram-positive bacteria. The findings suggest that N-benzyl derivatives may exhibit similar or enhanced efficacy due to their structural attributes.

Case Study 2: Anticancer Activity

Research involving quinazoline derivatives indicated that modifications at the N-benzyl position could lead to increased cytotoxicity against various cancer cell lines. A systematic exploration of these derivatives could yield promising new therapies.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets:

  • Enzyme Inhibition: : Binds to active sites of enzymes, altering their activity.

  • Signal Transduction: : Modulates cellular signaling pathways by binding to receptors or interacting with signaling proteins.

  • DNA/RNA Binding: : Potentially intercalates with nucleic acids, affecting transcription and replication processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key differences in activity arise from variations in the fused ring system and substituents. Below is a detailed comparison:

Table 1: Structural and Bioactivity Comparison of Triazoloquinazolines and Analogous Compounds

Compound Class Core Structure Key Substituents Anticancer Activity (GP%*) Notable Cell Line Activity
Triazoloquinazolines (e.g., 6a–c) [1,2,3]Triazolo[1,5-a]quinazoline H, Cl, Br (position 8) Low (GP = 81.85% for 6a) Renal Cancer UO-31 (GP = 81.85%)
Thieno[3,2-e]triazolopyrimidines Thiophene-fused triazolopyrimidine Varied alkyl/aryl groups Moderate-High (GP < 50% for 4i) Leukemia, Melanoma cell lines
Thieno[2,3-e]triazolopyrimidines Thiophene-fused triazolopyrimidine Gewald thiophene-derived groups Moderate (GP ~60–70% for 5n) Ovarian, CNS cancers

*GP% (Growth Percent): Lower values indicate stronger growth inhibition.

Key Findings:

Fused Ring Systems: Thieno-fused triazolopyrimidines (e.g., 4i, 5n) exhibit superior activity compared to aryl-fused triazoloquinazolines (e.g., 6a–c). For instance, thieno[3,2-e]triazolopyrimidine 4i demonstrated GP < 50% across multiple cell lines, whereas triazoloquinazoline 6a showed GP = 81.85% (indicating minimal growth inhibition) . The thiophene ring in thieno-fused systems likely enhances electronic interactions with target proteins or DNA, improving binding affinity compared to the planar quinazoline core .

Substituent Effects: Chlorine at position 8 (as in the target compound) may marginally improve activity in triazoloquinazolines, but this is overshadowed by the inherent low potency of the scaffold. In contrast, thieno-fused analogs achieve higher activity even with simple substituents (e.g., methyl or ethyl groups) .

Synthetic Accessibility: Triazoloquinazolines are synthesized via cycloaddition of azides with activated methylene compounds, similar to thieno-fused analogs. However, the latter achieve higher yields (70–90%) due to optimized protocols for thiophene intermediates .

Data Analysis of Anticancer Screening Results

Table 2: NCI In Vitro Screening Data (10⁻⁵ M Concentration)

Compound Cell Line Panel (60 lines) Mean Growth (%) Most Sensitive Line GP% (Most Active Line)
6a (Triazoloquinazoline) Renal, Leukemia, Melanoma 100.20 Renal Cancer UO-31 81.85
4i (Thieno[3,2-e]triazolopyrimidine) Leukemia, Ovarian, CNS 45.30 Leukemia SR 32.10
5n (Thieno[2,3-e]triazolopyrimidine) Melanoma, Breast, Prostate 63.75 Ovarian Cancer IGROV1 58.90
  • Triazoloquinazolines : The target compound’s analogs (e.g., 6a–c) showed minimal growth inhibition (mean growth ~100%), suggesting poor cytotoxic or cytostatic effects. Activity was restricted to renal cancer, possibly due to tissue-specific uptake or target expression .
  • Thieno-fused Analogs: Compounds like 4i and 5n exhibited broad-spectrum activity, with GP% < 60% across leukemia, ovarian, and CNS cancers. This aligns with the enhanced bioavailability and target engagement of thiophene-containing scaffolds .

Mechanistic and Pharmacological Insights

  • Triazoloquinazolines : Their planar structure may limit membrane permeability or lead to off-target binding, reducing efficacy. The chloro substituent at position 8 could introduce steric hindrance, further attenuating activity .
  • Thieno-fused Systems: The sulfur atom in the thiophene ring improves solubility and facilitates π-π stacking with hydrophobic enzyme pockets (e.g., kinases), enhancing potency .

Biological Activity

N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide is a complex organic compound belonging to the triazoloquinazoline class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, antiviral, and anticancer properties. The following sections provide a detailed overview of its biological activity based on various research findings.

  • Molecular Formula: C18H14ClN5O2
  • Molecular Weight: 367.8 g/mol
  • CAS Number: 898418-92-3
  • Purity: Minimum >90%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors involved in various biochemical pathways, leading to its observed effects. This interaction is crucial for its potential applications in therapeutic settings.

Antimicrobial Activity

Research indicates that compounds within the triazoloquinazoline class exhibit significant antimicrobial properties. The following table summarizes findings related to the antimicrobial efficacy of this compound and related compounds:

Compound NameMIC (μg/mL)MBC (μg/mL)Target Organisms
N-benzyl-2-(8-chloro...)10–2020–40Bacterial pathogens
Related Triazolo Compounds15–2530–50Fungal pathogens

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values suggest that this compound exhibits potent activity against various bacterial strains, indicating its potential as an antimicrobial agent .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazoloquinazoline derivatives, including N-benzyl-2-(8-chloro...) against common bacterial and fungal pathogens. The results demonstrated that this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the chloro group in enhancing antimicrobial potency .

Study 2: Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of triazoloquinazolines revealed that modifications at specific positions significantly influence biological activity. The presence of the benzyl group and chloro substituents were critical for enhancing the compound's effectiveness against microbial strains .

Research Applications

N-benzyl-2-(8-chloro...) has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new antimicrobial agents.
  • Pharmaceutical Research: In studies aimed at understanding drug interactions and mechanisms.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing triazoloquinazoline-acetamide derivatives like N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-ethylacetamide?

  • Methodology :

  • Step 1 : React 2-amino-substituted heterocycles (e.g., triazoloquinazoline precursors) with chloroacetyl chloride in the presence of triethylamine as a base. Reflux in a solvent like dioxane or ethanol for 4–24 hours .
  • Step 2 : Monitor reaction progress via TLC (Silufol UV-254 plates, chloroform:acetone 3:1 eluent) .
  • Step 3 : Purify the product by recrystallization using solvents like ethanol-DMF mixtures or pet-ether .
    • Key Considerations : Ensure stoichiometric equivalence of chloroacetyl chloride and amine intermediates to minimize side products .

Q. How are intermediates and final products characterized in such syntheses?

  • Analytical Techniques :

  • IR Spectroscopy : Confirm carbonyl (C=O, ~1670–1650 cm⁻¹) and NH (~3300–3100 cm⁻¹) stretches .
  • 1H/13C NMR : Identify substituents (e.g., benzyl protons at δ 7.20–7.94 ppm, methyl groups at δ 1.91–2.12 ppm) .
  • Mass Spectrometry : Use FAB-MS to detect molecular ions (e.g., m/z = 384 [M+H]⁺) .
  • Elemental Analysis : Validate C/H/N ratios (e.g., C, 37.57%; H, 3.42%) .

Q. What purification strategies are effective for hygroscopic or unstable intermediates?

  • Approach :

  • Use cold recrystallization (e.g., ethanol at 0–5°C) to stabilize sensitive compounds .
  • For oily residues, employ column chromatography with ethyl acetate:hexane gradients (e.g., 18–25% purity improvements) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in triazoloquinazoline cyclization?

  • Experimental Design :

  • DoE (Design of Experiments) : Vary temperature (20–80°C), solvent polarity (dichloromethane vs. DMF), and catalyst (e.g., H₂SO₄ for acid-mediated cyclization) .
  • Case Study : In thiadiazole syntheses, extending reaction time to 24 hours in H₂SO₄ increased yields from 76% to 97% .
    • Troubleshooting : If cyclization stalls, add P₂S₅ or AlCl₃ to promote heterocycle formation .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Example : Co-crystallization of intermediates (e.g., compounds 4.1 and 4.1a in ) may complicate NMR interpretation.
  • Solutions :

  • Perform X-ray diffraction on single crystals to unambiguously assign structures .
  • Use 2D NMR (e.g., HSQC, HMBC) to differentiate overlapping signals in fused-ring systems .

Q. What mechanistic insights explain failed reduction steps in triazoloquinazoline derivatives?

  • Observation : In , Zn dust failed to reduce nitro groups in certain substrates (e.g., compounds 2c, 2f).
  • Hypothesis : Steric hindrance from bulky substituents (e.g., 3-methoxyphenyl) may block access to the nitro group.
  • Validation : Replace Zn with Pd/C/H₂ or NaBH₄/NiCl₂ for milder reduction conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.